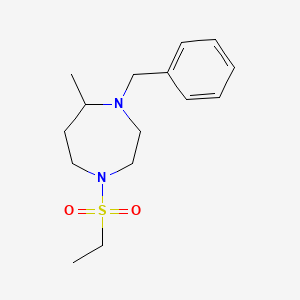
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FM2-10 and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood. However, it has been shown to bind with high affinity to the alpha7 nicotinic acetylcholine receptor. This receptor is involved in various cognitive processes such as learning and memory. The binding of this compound to the receptor may modulate its activity, leading to changes in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone are still being studied. However, studies have shown that this compound may have potential therapeutic effects in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its high affinity for the alpha7 nicotinic acetylcholine receptor. This makes it a potentially useful tool for studying the function of this receptor in various cognitive processes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another direction is to study its potential use as a PET imaging agent for the alpha7 nicotinic acetylcholine receptor. Additionally, further studies are needed to understand its mechanism of action and to identify other potential targets for this compound.
Méthodes De Synthèse
The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone has been reported in several studies. One of the methods involves the reaction of 6-methylpyridin-2-amine and 6-fluoro-4-methylquinoxaline-2-carbaldehyde in the presence of a palladium catalyst. Another method involves the reaction of 6-methylpyridin-2-amine and 6-fluoro-4-methylquinoxaline-2-carboxylic acid in the presence of a coupling agent such as EDCI and HOBt.
Applications De Recherche Scientifique
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential applications in various fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a high affinity for the alpha7 nicotinic acetylcholine receptor, which is involved in various cognitive processes. It has also been studied for its potential use as a positron emission tomography (PET) imaging agent for the alpha7 nicotinic acetylcholine receptor.
Propriétés
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-11-4-3-5-13(18-11)16(21)20-9-8-19(2)15-10-12(17)6-7-14(15)20/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYLYVJGIBASSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCN(C3=C2C=CC(=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)






![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)


